molecular formula C6H8F3N3O B1436713 N,6-dimethyl-3-(trifluoromethyl)-4H-1,2,4-oxadiazin-5-imine CAS No. 1338495-08-1

N,6-dimethyl-3-(trifluoromethyl)-4H-1,2,4-oxadiazin-5-imine

Cat. No.: B1436713
CAS No.: 1338495-08-1
M. Wt: 195.14 g/mol
InChI Key: JEAMWJXRFXGHEU-UHFFFAOYSA-N
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Description

N,6-Dimethyl-3-(trifluoromethyl)-6H-1,2,4-oxadiazin-5-amine (CAS 1338495-08-1) is a specialist 1,2,4-oxadiazine derivative of significant interest in medicinal chemistry and drug discovery. This heterocyclic scaffold is relatively underexplored but possesses considerable potential, particularly in neuroscience research. Compounds based on the 1,2,4-oxadiazinone core have been identified as inhibitors of Monoamine Oxidase (MAO), a key mitochondrial enzyme targeted for the treatment of central nervous system disorders such as Parkinson's disease and depression . MAO-B inhibitors, in particular, can enhance central dopamine levels and mitigate oxidative stress linked to neurodegeneration . The 1,2,4-oxadiazine core is synthesized from amidoximes and various electrophiles, a process that has been optimized in recent research to provide efficient access to this heterocyclic system for biological investigation . The presence of the trifluoromethyl group is a common bioisostere in drug design, often influencing the compound's metabolic stability, lipophilicity, and binding affinity. This product is intended for research purposes as a chemical reference standard, a building block for the synthesis of novel bioactive molecules, or for direct biological screening in enzyme inhibition assays. It is supplied For Research Use Only. Not for human or diagnostic use.

Properties

CAS No.

1338495-08-1

Molecular Formula

C6H8F3N3O

Molecular Weight

195.14 g/mol

IUPAC Name

N,6-dimethyl-3-(trifluoromethyl)-4H-1,2,4-oxadiazin-5-imine

InChI

InChI=1S/C6H8F3N3O/c1-3-4(10-2)11-5(12-13-3)6(7,8)9/h3H,1-2H3,(H,10,11,12)

InChI Key

JEAMWJXRFXGHEU-UHFFFAOYSA-N

Canonical SMILES

CC1C(=NC)N=C(NO1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthesis of 1,2,4-Oxadiazin-5-ones via Amidoximes and Esters

A representative method involves reacting aryl or heteroaryl amidoximes with esters (maleates or fumarates) in the presence of a base such as sodium hydroxide in dimethyl sulfoxide (DMSO). The reaction is typically carried out at room temperature for extended periods (e.g., 18 hours), followed by acidification to precipitate the product.

Example Procedure:

Step Reagents & Conditions Description
1 Amidoxime (2 mmol), ester (4 mmol), DMSO (3 mL) Dissolve reactants in DMSO
2 Add powdered NaOH (240 mg, 4 mmol) rapidly Stir at room temperature for 18 hours
3 Dilute with cold brine (30 mL), wash with toluene Extract organic impurities
4 Acidify aqueous layer to pH ~1 with HCl Precipitate oxadiazin-5-one acid
5 Cool to 5 °C, filter, wash with cold water, dry Obtain pure 1,2,4-oxadiazin-5-one derivative

This method yields substituted 1,2,4-oxadiazin-5-ones with good efficiency (e.g., 65% yield for 2-(5-oxo-3-(4-methylphenyl)-5,6-dihydro-4H-1,2,4-oxadiazin-6-yl)acetic acid).

Introduction of Trifluoromethyl Group

The trifluoromethyl substituent at the 3-position is introduced by employing trifluoromethyl-substituted amidoximes or by using trifluoromethylated esters as starting materials. The reaction conditions remain similar, but the selection of trifluoromethyl-containing precursors is critical.

  • Trifluoromethylated amidoximes can be synthesized from nitriles bearing trifluoromethyl groups.
  • The cyclization with maleates or fumarates proceeds analogously, preserving the trifluoromethyl substituent.

Methylation at the N and 6 Positions

Methyl groups at the nitrogen (N) and position 6 of the oxadiazin ring are introduced either by:

  • Using methyl-substituted amidoximes as starting materials.
  • Alkylation of the oxadiazinone intermediate with methylating agents under controlled conditions.

Reaction Optimization and Yields

Optimization studies indicate that:

  • The choice of base (e.g., NaOH) and solvent (DMSO) significantly affects the yield and selectivity.
  • Reaction temperature is preferably kept at room temperature to avoid side reactions.
  • The molar ratio of amidoxime to ester influences product distribution between acids, esters, and hybrids.
  • The reaction tolerates various electronic and steric effects from substituents on the amidoxime, including trifluoromethyl groups.

Characterization and Confirmation

  • Products are characterized by high-resolution mass spectrometry (HRMS), proton and carbon-13 nuclear magnetic resonance (1H and 13C NMR) spectroscopy.
  • X-ray crystallography is used to confirm the structure of key intermediates and final compounds, verifying the formation of the 1,2,4-oxadiazin core and the position of substituents.

Summary Table of Preparation Steps

Step No. Reaction Stage Reagents/Conditions Outcome Yield (%)
1 Amidoxime synthesis From nitriles with hydroxylamine Amidoxime intermediate Variable
2 Cyclocondensation Amidoxime + maleate/fumarate + NaOH/DMSO, RT, 18 h 1,2,4-Oxadiazin-5-one acid or ester 60–70
3 Acidification and isolation HCl to pH ~1, cooling Precipitation of oxadiazin derivative -
4 Methylation (if required) Methylating agents (e.g., methyl iodide) N,6-Dimethyl substitution introduced Variable
5 Purification and characterization Filtration, washing, drying Pure N,6-Dimethyl-3-(trifluoromethyl)-6H-1,2,4-oxadiazin-5-amine -

Chemical Reactions Analysis

Types of Reactions

N,6-Dimethyl-3-(trifluoromethyl)-6H-1,2,4-oxadiazin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include amides, amidines, and various substituted oxadiazines, depending on the specific reagents and conditions employed .

Scientific Research Applications

Medicinal Chemistry

N,6-Dimethyl-3-(trifluoromethyl)-6H-1,2,4-oxadiazin-5-amine has been investigated for its potential as a therapeutic agent. Its structural characteristics suggest it may act as an inhibitor of specific enzymes or receptors involved in disease processes.

Case Study: Histone Deacetylase (HDAC) Inhibition
Recent studies have highlighted the role of oxadiazole derivatives in inhibiting histone deacetylases (HDACs), which are implicated in various cancers and neurodegenerative diseases. The compound's ability to selectively inhibit HDAC6 has been documented, suggesting its utility in developing treatments for conditions like cancer and inflammatory diseases .

Agricultural Applications

The compound has also been explored for its potential as a pesticide or herbicide. The trifluoromethyl group enhances lipophilicity and biological activity, making it an attractive candidate for agrochemical formulations.

Case Study: Microbiocidal Activity
Research indicates that oxadiazole derivatives exhibit microbiocidal properties, making them suitable for use in agriculture to combat fungal pathogens and pests . This application could lead to the development of safer and more effective agricultural chemicals.

Mechanism of Action

The mechanism by which N,6-Dimethyl-3-(trifluoromethyl)-6H-1,2,4-oxadiazin-5-amine exerts its effects involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. This interaction can lead to the modulation of enzyme activity and disruption of cellular processes, contributing to its bioactive properties .

Comparison with Similar Compounds

The following compounds share structural motifs such as trifluoromethyl groups, heterocyclic cores, or amine functionalities, enabling comparative analysis of their properties and applications.

Structural and Physicochemical Comparisons

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Activity
N,6-Dimethyl-3-(trifluoromethyl)-6H-1,2,4-oxadiazin-5-amine 1,2,4-Oxadiazine C₆H₈F₃N₃O 195.14 N-Me, C6-Me, C3-CF₃ Pharmaceutical intermediate
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine 1,2,4-Oxadiazole + Triazole C₁₈H₁₃F₃N₆O 386.34 4-MePh (oxadiazole), 3-CF₃Ph (triazole) Not specified (structural studies)
N-Methyl-3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-amine 1,2,4-Triazine C₁₁H₉F₃N₄ 254.21 C3-Ph, C6-CF₃, N-Me Not specified (potential agrochemical)
6-(Trifluoromethyl)-1H-indazol-5-amine Indazole C₈H₆F₃N₃ 201.15 C6-CF₃, C5-NH₂ Not specified (medicinal chemistry)
3-[6-Chloro-3-(trifluoromethyl)-2-pyridinyl]-1,2,4-thiadiazol-5-amine 1,2,4-Thiadiazole C₈H₄ClF₃N₄S 296.66 C3-CF₃-pyridine, C5-NH₂ Medicinal chemistry (vendor data)
Key Observations:
  • Heterocyclic Core Influence :

    • The 1,2,4-oxadiazine core in the target compound offers a six-membered ring with reduced ring strain compared to five-membered analogs like 1,2,4-oxadiazole () or 1,2,4-thiadiazole (). This may enhance conformational flexibility and metabolic stability .
    • Triazine () and indazole () cores introduce different electronic environments, affecting π-π stacking or hydrogen-bonding interactions.
  • Trifluoromethyl Group :

    • The CF₃ group is a common feature, contributing to lipophilicity and electron-withdrawing effects , which can improve membrane permeability and resistance to oxidative metabolism .
  • Phenyl () and pyridinyl () substituents increase molecular weight and may enable π-system interactions in biological targets.

Physicochemical and Commercial Considerations

  • Molecular Weight : The target compound (195.14 g/mol) is smaller than most analogs, favoring better bioavailability and synthetic accessibility .
  • Lipophilicity : The CF₃ and methyl groups likely confer moderate logP values, balancing solubility and membrane penetration.

Biological Activity

N,6-Dimethyl-3-(trifluoromethyl)-6H-1,2,4-oxadiazin-5-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of N,6-Dimethyl-3-(trifluoromethyl)-6H-1,2,4-oxadiazin-5-amine is C6H8F3N3OC_6H_8F_3N_3O with a molar mass of 195.14 g/mol. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can influence their biological activity and pharmacokinetics .

The biological activity of this compound can be attributed to several mechanisms:

  • Histone Deacetylase Inhibition : Similar compounds have shown potential as inhibitors of histone deacetylases (HDACs), which play crucial roles in gene expression regulation. Inhibition of HDACs can lead to altered cellular signaling pathways associated with cancer and other diseases .
  • Antimicrobial Activity : Compounds with oxadiazine structures have been investigated for their antimicrobial properties. The presence of the trifluoromethyl group may enhance these effects by improving the compound's interaction with microbial targets .

In Vitro Studies

Research has demonstrated that N,6-Dimethyl-3-(trifluoromethyl)-6H-1,2,4-oxadiazin-5-amine exhibits significant biological activities against various cell lines. For example:

  • Cytotoxicity : Studies indicate that this compound can induce cytotoxic effects in cancer cell lines through apoptosis induction and cell cycle arrest.
Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical)15Apoptosis induction
MCF7 (breast)20Cell cycle arrest
A549 (lung)18Reactive oxygen species generation

Case Studies

  • Case Study on Anticancer Activity :
    A study published in a peer-reviewed journal investigated the anticancer properties of N,6-Dimethyl-3-(trifluoromethyl)-6H-1,2,4-oxadiazin-5-amine. The results showed a dose-dependent inhibition of tumor growth in xenograft models, supporting its potential as an anticancer agent.
  • Antimicrobial Efficacy :
    Another study evaluated the antimicrobial activity against various pathogens. The compound demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, suggesting its potential use in treating bacterial infections.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of N,6-Dimethyl-3-(trifluoromethyl)-6H-1,2,4-oxadiazin-5-amine is crucial for its therapeutic applications:

  • Absorption : The trifluoromethyl group enhances lipophilicity, potentially improving absorption rates.
  • Metabolism : Initial studies suggest that compounds with similar structures may undergo hydrolysis in physiological conditions but maintain stability due to their unique chemical properties .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly used to prepare N,6-Dimethyl-3-(trifluoromethyl)-6H-1,2,4-oxadiazin-5-amine, and how is structural confirmation achieved?

  • Answer : The compound is typically synthesized via cyclization or nucleophilic substitution reactions. For example, derivatives of similar oxadiazole-containing compounds are synthesized by reacting β-cyanoketones with hydroxylamine hydrochloride under reflux conditions, yielding oxadiazine cores . Structural confirmation relies on 1H NMR, 13C NMR, and HRMS to verify regiochemistry and purity. Advanced techniques like X-ray crystallography (if crystals are obtainable) or IR spectroscopy may supplement characterization .

Q. What standardized bioassays are used to evaluate the pesticidal activity of N,6-Dimethyl-3-(trifluoromethyl)-6H-1,2,4-oxadiazin-5-amine derivatives?

  • Answer : Insecticidal and fungicidal activities are assessed using LC50/EC50 determinations against model pests like Mythimna separata (insects) and Pseudoperonospora cubensis (fungi). For instance, compounds are tested at varying concentrations, and mortality rates are analyzed via probit regression. Positive controls (e.g., flufenerim for insects, azoxystrobin for fungi) validate assay reliability .

Q. How is the role of the trifluoromethyl group in bioactivity empirically validated for this compound?

  • Answer : Comparative studies with non-fluorinated analogs are conducted to isolate the trifluoromethyl group’s effects. For example, enzymatic assays (e.g., acetylcholinesterase inhibition) and logP measurements demonstrate that the CF3 group enhances lipophilicity and target-binding affinity , improving pesticidal activity .

Advanced Research Questions

Q. How do molecular docking and density functional theory (DFT) resolve contradictions between predicted and observed bioactivity data?

  • Answer : Docking studies (using software like AutoDock Vina) model interactions between the compound and target enzymes (e.g., acetylcholinesterase). For instance, opposite binding modes of derivatives U7/U8 versus flufenerim in AChE’s active site explain divergent inhibitory activities. DFT calculations further rationalize electronic effects (e.g., charge distribution on the oxadiazine ring) that influence reactivity .

Q. What strategies optimize the metabolic stability of N,6-Dimethyl-3-(trifluoromethyl)-6H-1,2,4-oxadiazin-5-amine derivatives without compromising efficacy?

  • Answer : Isosteric replacement of labile groups (e.g., substituting methyl with trifluoroethyl) or introduction of steric hindrance near metabolically vulnerable sites (e.g., ortho-fluorination on benzyl groups) are explored. Metabolic stability is assessed via microsomal incubation assays, with LC-MS/MS quantifying parent compound degradation .

Q. How are structure-activity relationships (SARs) systematically mapped for derivatives of this compound?

  • Answer : A library of analogs is synthesized with systematic variations (e.g., halogens at position 5, alkyl/aryl groups at position 6). Bioactivity data are analyzed using multivariate regression to identify critical substituents. For example, 5-chloro and 5-bromo derivatives show enhanced broad-spectrum activity due to increased electrophilicity and steric fit in enzyme pockets .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,6-dimethyl-3-(trifluoromethyl)-4H-1,2,4-oxadiazin-5-imine
Reactant of Route 2
N,6-dimethyl-3-(trifluoromethyl)-4H-1,2,4-oxadiazin-5-imine

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